N-benzyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-16-8-9-19(12-17(16)2)14-27-23(29)22-20(10-11-31-22)26(24(27)30)15-21(28)25-13-18-6-4-3-5-7-18/h3-12,20,22H,13-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIXFLFAVRGSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 475.61 g/mol. The structure includes a thieno[3,2-d]pyrimidine core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N3O3S |
| Molecular Weight | 475.61 g/mol |
| CAS Number | 687582-20-3 |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exhibit antitumor , anti-inflammatory , and antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer).
- IC50 Values :
These findings indicate that the compound could serve as a potential lead in cancer therapy.
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed using in vitro models of inflammation. It was found to inhibit key inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways.
Antimicrobial Activity
N-benzyl derivatives have shown promising results against various bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Studies
- Study on Antitumor Effects :
- Anti-inflammatory Evaluation :
Scientific Research Applications
Structural Characteristics
The compound features a unique thieno[3,2-d]pyrimidine core that is crucial for its biological activity. The molecular formula is , and it has a molecular weight of approximately 364.45 g/mol. The structure includes:
- Thieno[3,2-d]pyrimidine ring : Contributes to the compound's pharmacological properties.
- Benzyl and dimethylphenyl substituents : Enhance lipophilicity and may impact the compound's interaction with biological targets.
Research indicates that N-benzyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide exhibits several important biological activities:
Anticancer Properties
Studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance:
- A recent study showed that derivatives of thieno[3,2-d]pyrimidine exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of bacterial strains and fungi. This suggests potential applications in treating infections.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in disease pathways:
- Inhibitory effects on enzymes related to cancer metabolism have been noted in similar compounds.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno/Pyrimidine Cores
- N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidinylsulfanyl)acetamide (10a, ): Core: Tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidine. Substituents: Phenylacetamide at position 3. Synthesis: Achieved via nucleophilic substitution (68–74% yield) using chloroacetanilides and K₂CO₃ in acetone . Key Difference: The triazolo ring fusion introduces additional nitrogen atoms, altering electronic properties and binding modes compared to the simpler thieno[3,2-d]pyrimidine core in the target compound.
- Thieno[2,3-d]pyrimidin-4-ol-1,2,3-triazole Derivatives (): Core: Thieno[2,3-d]pyrimidine with a triazole substituent. Substituents: Varied aryl/alkyl groups via Cu(I)-catalyzed cycloaddition. Activity: Antimicrobial (e.g., against S. aureus and E. coli), suggesting the thienopyrimidine-triazole combination enhances antibacterial potency .
Compounds with Acetamide Linkers and Aromatic Substituents
- N-(3,4-Dimethylphenyl)-2-(pyrrolo[3,4-c]pyridin-7-yl)acetamide (2c, ): Core: Pyrrolo[3,4-c]pyridine with a trioxo moiety. Substituents: 3,4-Dimethylphenyl group on both the pyrrolidine and acetamide.
N-[(2,4-Dichlorophenyl)methyl]-2-(quinazolin-3-yl)acetamide () :
Computational and Analytical Comparisons
- Molecular Similarity Metrics: Tanimoto and Dice indices () quantify structural overlap with known inhibitors. MS/MS-based molecular networking () could cluster this compound with other thienopyrimidines (cosine score >0.8), aiding dereplication in drug discovery pipelines .
NMR and HRMS Profiles :
Q & A
Q. What are the common synthetic routes for preparing N-benzyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamide?
The synthesis typically involves multi-step reactions starting with functionalized thienopyrimidinone cores. Key steps include:
- N-Alkylation : Reacting 3,4-dimethylbenzyl chloride with a thieno[3,2-d]pyrimidine-2,4-dione intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
- Acetamide Coupling : Using α-chloroacetamide derivatives (e.g., N-benzyl-2-chloroacetamide) in nucleophilic substitution reactions with the thienopyrimidinone scaffold. Triethylamine or DMAP is often employed to catalyze the reaction .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product (typical yields: 50–70%) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
Q. How can researchers assess the biological activity of this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines .
- Binding Studies : Surface plasmon resonance (SPR) to quantify target affinity (KD values) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during alkylation .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos systems for cross-coupling steps to improve regioselectivity .
- Flow Chemistry : Continuous flow reactors enhance mixing and reduce reaction time (e.g., 2-hour vs. 12-hour batch reactions) .
Q. How to resolve contradictions in reported biological activity data?
- Purity Validation : Use HPLC (>98% purity) to rule out impurities as confounding factors .
- Structural Analog Comparison : Synthesize derivatives lacking the 3,4-dimethylphenyl group to isolate pharmacophoric contributions .
- Assay Reprodubility : Standardize protocols (e.g., ATP concentration in kinase assays) across labs .
Q. What computational strategies predict the compound’s binding modes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR kinases) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .
- QSAR Models : Correlate substituent electronegativity with IC₅₀ values for lead optimization .
Q. How does the compound’s stability vary under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. The acetamide moiety is prone to hydrolysis at pH >8 .
- Thermal Analysis : TGA/DSC reveals decomposition onset at ~200°C, critical for storage .
- Light Sensitivity : UV-Vis spectroscopy shows λmax shifts after 48-hour light exposure, necessitating amber vials .
Q. What strategies validate target engagement in cellular models?
- Click Chemistry : Incorporate alkyne tags for pull-down assays coupled with MS-based proteomics .
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation curves to confirm target binding .
- CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during in vitro assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
